1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16/h1-4,10H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSGKIQECFLDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzyl halide.
Addition of the Carbonitrile Group: The carbonitrile group is typically added through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Ketone Formation: The ketone functional group is introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile (CAS Number: 1017397-80-6) is a chemical entity that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses, biological activities, and synthesis methodologies, supported by data tables and case studies.
Basic Information
- Molecular Formula : C12H11FN2O
- Molecular Weight : 218.23 g/mol
- CAS Number : 1017397-80-6
Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyrrolidine compounds could inhibit tumor growth in various cancer cell lines. The fluorophenyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against cancer cells.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Investigations into pyrrolidine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Antimicrobial Properties
The antimicrobial activity of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile has been explored in vitro. Research indicates that this compound has inhibitory effects against various bacterial strains, suggesting its potential as a new class of antimicrobial agents.
Synthesis Methodologies
The synthesis of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from an appropriate amine and carbonyl compound.
- Introduction of the Fluorobenzyl Group : This can be achieved through nucleophilic substitution reactions.
- Cyclization and Functionalization : Final adjustments to introduce the carbonitrile functional group.
Synthesis Overview Table
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Ring Formation | Amine + Carbonyl | Acidic/Basic conditions |
| 2 | Nucleophilic Substitution | Fluorobenzyl halide | Base-catalyzed reaction |
| 3 | Cyclization | Intermediate + Cyanide source | Heat/Pressure |
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of various pyrrolidine derivatives, including 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile, against breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
In a preclinical model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a promising pathway for future drug development targeting neurodegeneration.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile and ketone groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Core Structure : Urea backbone with a cyclohexyl-oxadiazole-thiophene substituent.
- The 3-methoxyphenyl group may alter solubility compared to the 4-fluorophenyl analog .
- Implications : Likely targets enzymes or receptors requiring extended planar interactions, contrasting with the compact pyrrolidine system of the target compound.
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
- Core Structure : Fused pyrazolo-pyrimidine system with a 4-fluorophenyl group and p-tolyl substituent .
- The butylamino side chain adds hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Implications : Suited for targeting kinases or topoisomerases, whereas the pyrrolidine derivative’s flexibility might favor allosteric binding sites.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole ring with sulfanyl, trifluoromethyl, and carbaldehyde groups .
- Key Differences : The sulfanyl group increases polarizability, while the trifluoromethyl enhances metabolic stability. The carbaldehyde offers reactivity for further derivatization.
- Implications : Likely interacts with cysteine residues or metal ions in enzymes, a mechanism distinct from the nitrile-containing pyrrolidine compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The pyrrolidine core’s flexibility may confer adaptability in binding to conformational epitopes, whereas fused systems (e.g., pyrazolo-pyrimidine) favor preorganized targets .
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound balances lipophilicity and polarity, while sulfanyl or trifluoromethyl groups in analogs enhance stability or reactivity .
- Functional Group Diversity : Nitriles (target compound) vs. aldehydes (pyrazole analog) suggest divergent metabolic pathways—nitriles are generally stable, whereas aldehydes may undergo oxidation or Schiff base formation .
Biological Activity
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile, also known by its CAS number 1017397-80-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C12H11FN2O
- Molecular Weight : 218.23 g/mol
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
- SMILES Notation : CC(=O)C1CN(C(C2=CC=C(F)C=C2)C(=O)C1)C#N
The biological activity of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : In vitro studies have indicated that the compound possesses antimicrobial properties against certain bacterial strains.
- CNS Activity : Research has pointed towards potential neuroprotective effects, suggesting a role in the treatment of neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile resulted in reduced neuronal damage in models of Alzheimer's disease. The compound was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Neuroprotective | Reduced amyloid-beta aggregation | |
| Enzyme Inhibition | Inhibits specific CNS enzymes |
Pharmacological Studies
Recent pharmacological studies have focused on the structure-activity relationship (SAR) of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile. Modifications to the pyrrolidine ring and the introduction of various substituents have been explored to enhance its biological activity and selectivity.
Toxicological Profile
Initial toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors and substitution with a 4-fluorobenzyl group. Key steps include:
- Cyclization : Using α-amino acid derivatives or lactam intermediates under acidic or basic conditions.
- Substitution : Introducing the 4-fluorobenzyl group via nucleophilic alkylation or coupling reactions.
- Reaction Optimization : Control temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., K₂CO₃) to improve yield (60–85%) .
- Validation : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic fluorophenyl group (δ 7.0–7.5 ppm). The nitrile group (C≡N) is confirmed via IR (∼2200 cm⁻¹) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- LogP : Determine via shake-flask method or computational tools (e.g., MarvinSuite) to predict lipophilicity (estimated LogP = 1.2–1.8) .
- Solubility : Measure in DMSO (≥50 mg/mL) and aqueous buffers (pH 2–7) using nephelometry or UV-vis spectroscopy .
Q. How is compound stability evaluated under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation products via HPLC .
- Solution Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours .
Advanced Research Questions
Q. How can conflicting yield data from different synthesis protocols be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) using a factorial design to identify critical factors .
- Comparative Analysis : Run parallel reactions under reported conditions and quantify yields via HPLC with internal standards (e.g., anthracene) .
- Mechanistic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates and identify bottlenecks .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using AutoDock Vina. Prioritize targets with docking scores ≤ −8.0 kcal/mol .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors, aromatic rings) and validate with known inhibitors .
- QSAR : Train models using IC₅₀ data from structurally related pyrrolidine derivatives .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or nitrile groups (e.g., carboxylic acid, amide) .
- Biological Assays : Test in enzyme inhibition assays (e.g., COX-2, kinases) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
- Data Clustering : Use PCA or hierarchical clustering to group compounds by activity profiles and identify key structural motifs .
Q. What methods address stereochemical challenges in synthesizing enantiopure derivatives?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers .
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .
- X-ray Crystallography : Determine absolute configuration of crystalline derivatives .
Q. How can discrepancies in reported biological activity data be investigated?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., ATP levels for cytotoxicity, Western blot for target engagement) .
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (³³P-ATP) and fluorescence-based (ADP-Glo) methods .
- Purity Verification : Re-test compounds with LC-MS to rule out impurities (>99% purity) .
Q. What experimental approaches elucidate the mechanism of action as a kinase inhibitor?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive) and Kᵢ values .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to recombinant kinases .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR, BRAF) to identify binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
